molecular formula C8H14O3 B6616025 methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate CAS No. 13375-11-6

methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate

Cat. No.: B6616025
CAS No.: 13375-11-6
M. Wt: 158.19 g/mol
InChI Key: IAJQZEQYGUQTQS-NKWVEPMBSA-N
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Description

Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is an organic compound with a unique stereochemistry It is a methyl ester derivative of cyclohexane carboxylic acid, featuring a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve enantioselective synthesis, ensuring the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of (1S,2R)-2-oxocyclohexane-1-carboxylate or (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid.

    Reduction: Formation of (1S,2R)-2-hydroxycyclohexane-1-methanol.

    Substitution: Formation of (1S,2R)-2-chlorocyclohexane-1-carboxylate or (1S,2R)-2-aminocyclohexane-1-carboxylate.

Scientific Research Applications

Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Industry: Used as an intermediate in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing transformation. The hydroxyl and ester groups play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    Methyl (1S,2R)-2-oxocyclohexane-1-carboxylate: An oxidized derivative.

    Methyl (1S,2R)-2-chlorocyclohexane-1-carboxylate: A halogenated derivative.

Uniqueness

Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQZEQYGUQTQS-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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